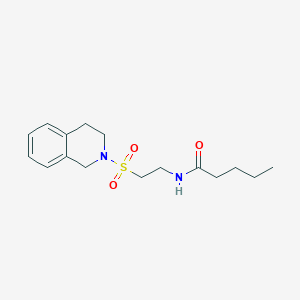
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a synthetic organic compound that stands out due to its unique structural attributes, combining elements of isoquinoline with a sulfonyl-ethyl-amide backbone. This compound is of interest in various fields such as medicinal chemistry, biological research, and industrial applications, given its potential reactivity and functional versatility.
Vorbereitungsmethoden
Synthetic routes and reaction conditions : Typically, the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide involves the reaction of 3,4-dihydroisoquinoline with a sulfonyl chloride derivative followed by an amide coupling reaction. Conditions may include mild bases like triethylamine and solvents such as dichloromethane. Temperature control is crucial to avoid decomposition of intermediates.
Industrial production methods
: Industrial-scale synthesis requires optimization of these reactions, often utilizing flow chemistry techniques to enhance yield and purity. The use of automated systems to control reaction parameters ensures reproducibility and efficiency.
Analyse Chemischer Reaktionen
Types of reactions : This compound undergoes various reactions, including:
Oxidation
: Can lead to the formation of sulfoxides or sulfones.
Reduction
: Can reduce the sulfonyl group to a thiol or a sulfide.
Substitution
: Reactivity at the isoquinoline ring can lead to various substitution products.
Common reagents and conditions
: Oxidation often involves reagents like potassium permanganate or hydrogen peroxide under controlled pH. Reduction may use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may utilize halogenating agents or electrophiles in the presence of a base.
Major products formed
: Oxidation typically yields sulfoxides or sulfones. Reduction could generate thiols or sulfides. Substitution reactions lead to a range of functionalized isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry : Used as an intermediate in organic synthesis, facilitating the construction of complex molecules. Biology : Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting enzymes or receptors. Medicine : Explored for its therapeutic potential, particularly in neurological disorders due to its isoquinoline moiety. Industry : Utilized in the manufacture of fine chemicals and specialty materials due to its reactivity.
Wirkmechanismus
The biological activity of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is likely mediated through interactions with molecular targets such as enzymes or receptors. The isoquinoline moiety can intercalate with nucleic acids or bind to protein active sites, while the sulfonyl and amide groups facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound's binding.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include derivatives of isoquinoline such as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide or N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)octanamide. These compounds share structural similarities but differ in their alkyl chain length or functional groups, which can influence their reactivity and biological activity. N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is unique in its specific balance of hydrophobic and hydrophilic regions, enhancing its versatility in different chemical environments.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-3-8-16(19)17-10-12-22(20,21)18-11-9-14-6-4-5-7-15(14)13-18/h4-7H,2-3,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUJCZYFWSEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














